molecular formula C11H8F3N3O B1428563 5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 1111105-03-3

5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine

Cat. No.: B1428563
CAS No.: 1111105-03-3
M. Wt: 255.2 g/mol
InChI Key: LAKCMOIDDWOAHA-UHFFFAOYSA-N
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Description

“5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8F3N3O. It has a molecular weight of 255.2 . This compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing 2-aminopyrimidines. One method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Another method involves the formation of a pyrrolidine ring from acyclic precursors, enabling the preparation of 2-aminopyrimidines in a single step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 255.2 .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • Synthesis and Antibacterial Activity : A study by Rahmouni et al. (2014) involved the synthesis of pyrazolopyrimidine derivatives, including 5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine, demonstrating significant antibacterial properties. This research highlights the compound's potential in creating new antibacterial agents (Rahmouni et al., 2014).

Anticancer and Antimetastasis Potential

  • RIPK1 Inhibition and Tumor Metastasis : Li et al. (2018) identified derivatives of this compound as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), exhibiting significant activity in tumor metastasis models. This indicates the compound's utility in cancer research, especially for metastasis prevention (Li et al., 2018).

Antioxidant Properties

  • Antioxidant Activity in Derivatives : Research by Kotaiah et al. (2012) explored the antioxidant properties of derivatives of this compound, indicating its relevance in developing novel antioxidants (Kotaiah et al., 2012).

Enantiomer Synthesis and Analysis

  • Enantiomeric Derivative Synthesis : A study by Gao et al. (2015) synthesized enantiomeric derivatives of this compound and analyzed their crystal structures and antitumor activities. This work contributes to the field of stereochemistry and its implications in therapeutic applications (Gao et al., 2015).

Antiasthma Potential

  • Triazolo[1,5-c]pyrimidines as Antiasthma Agents : Medwid et al. (1990) found that certain triazolo[1,5-c]pyrimidines, related to this compound, were active as mediator release inhibitors, suggesting their potential in developing antiasthma drugs (Medwid et al., 1990).

Future Directions

While specific future directions for “5-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine” were not found, research into 2-aminopyrimidines and their derivatives is ongoing due to their significant pharmacological activity . This includes their potential use in the treatment of diseases such as tuberculosis and malaria .

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKCMOIDDWOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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